![molecular formula C15H21NO3 B1379865 Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1823803-41-3](/img/structure/B1379865.png)
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate are not available, similar compounds have been synthesized through various methods. For instance, benzyl alcohol has been synthesized through the hydrogenation of benzaldehyde using Pd-based catalysts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-hydroxymethylfurfural (5-HMF) has been oxidized to produce 2,5-furandicarboxylic acid (FDCA) in a continuous packed bed reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Benzyl (hydroxymethyl)carbamate have been determined .Scientific Research Applications
Chemical Synthesis and Crystal Engineering
Studies on the cocrystallization of N-donor type compounds have explored the effect of hydrogen-bonding in supramolecular architectures. For instance, research by Lei Wang et al. (2011) focused on how benzotriazole and N-methylpiperazine interact with acids to form cocrystals, revealing insights into crystal packing influenced by hydrogen bonding, which is crucial for crystal engineering and host-guest chemistry (Lei Wang et al., 2011).
Biological Activity
Research on 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to the synthesis of new derivatives with significant antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of compounds from aralkyl/aryl carboxylic acids, demonstrating their potential in medicinal chemistry due to their valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Electronic Effects in Carbohydrate Chemistry
The study of protecting groups in hydroxypiperidines by Mads Heuckendorff et al. (2010) compared electronic effects in glycosylation chemistry. This research provides a ranking of common carbohydrate protecting groups based on their stabilization of positive charge on the ring heteroatom, offering insights into the "armed-disarmed" concept in glycosylation (Mads Heuckendorff et al., 2010).
Medicinal Chemistry Building Blocks
The synthesis of functionalized 5,5-difluoropiperidines by Matthias Moens et al. (2012) highlights the development of compounds with potential as building blocks in medicinal chemistry. This research outlines a multi-step procedure to synthesize difluoropiperidinone carboxylic acids, demonstrating the utility of these compounds in the synthesis of pharmaceuticals (Matthias Moens et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMSSRNBMTDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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